molecular formula C18H15F2N3O B2853759 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide CAS No. 1207008-70-5

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide

Cat. No. B2853759
CAS RN: 1207008-70-5
M. Wt: 327.335
InChI Key: OSYLASIWCVCUPO-UHFFFAOYSA-N
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Description

The compound “4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide” contains several functional groups. The 1H-imidazol group is a five-membered planar ring, which includes two nitrogen atoms. This group can participate in various chemical reactions . The benzamide group consists of a benzene ring attached to an amide group, which is a carboxylic acid derivative. The 2,6-difluorobenzyl group contains a benzene ring with fluorine atoms at the 2 and 6 positions, and a benzyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and imidazole) would contribute to the compound’s stability. The electronegative fluorine atoms could influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial properties . They have been studied for their efficacy against a variety of bacterial and fungal pathogens. The presence of the imidazole ring contributes to the compound’s ability to interfere with the microbial cell membrane or enzymes, leading to the inhibition of microbial growth .

Anticancer Research

Research has indicated that imidazole compounds can play a role in anticancer therapy . They may act by disrupting the function of cancer cell-specific enzymes or receptors, inducing apoptosis, or inhibiting cell proliferation. The difluorobenzyl group could potentially enhance the compound’s ability to target certain cancer cells .

Anti-inflammatory Applications

The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, making them candidates for the treatment of chronic inflammatory diseases. Their mechanism may involve the inhibition of pro-inflammatory cytokines or signaling pathways .

Antitubercular Activity

Some imidazole derivatives have shown promising results in the fight against tuberculosis. They can act against Mycobacterium tuberculosis by targeting specific components of the bacterium, which are essential for its survival and virulence. This makes them valuable for developing new antitubercular drugs .

Antiviral Properties

Imidazole compounds have been explored for their antiviral properties , particularly against RNA viruses. They can inhibit viral replication by targeting viral enzymes or proteins necessary for the viral life cycle. This research is crucial in the development of treatments for viral infections .

Enzyme Inhibition

Imidazole derivatives are known to inhibit various enzymes, which is beneficial for treating diseases where enzyme overactivity is a problem. For example, they can inhibit enzymes like cytochrome P450 or histone deacetylases , which are involved in drug metabolism and gene expression regulation, respectively .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c19-16-2-1-3-17(20)15(16)10-22-18(24)14-6-4-13(5-7-14)11-23-9-8-21-12-23/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYLASIWCVCUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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